Substance P (6-11), glu(6)-

Endocrine pharmacology Pancreatic hormone secretion Isolated perfused pancreas

Procure [Glu6]Substance P(6-11) as the definitive C-terminal hexapeptide precursor for generating NK1-selective glycopeptide agonists. The γ‑carboxyl group of Glu6 provides a unique conjugation site for attaching carbohydrate moieties that, when combined with Pro9 substitution, yield analogs with up to 60‑fold enhanced NK1 selectivity relative to Substance P. For batch‑release confidence, verify full agonist activity in the rat isolated perfused pancreas (0.1–10 nM; inhibitory potency identical to full‑length SP). This scaffold enables precise SAR studies to dissect N‑terminal‑dependent vs. N‑terminal‑independent NK1 signaling without introducing uncontrolled variability from unmodified SP(6‑11) or [pGlu6] variants.

Molecular Formula C36H51N7O8S
Molecular Weight 741.9 g/mol
CAS No. 123067-53-8
Cat. No. B038930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (6-11), glu(6)-
CAS123067-53-8
Synonyms6-Glu-substance P (6-11)
6-glutamic acid-substance P (6-11)
substance P (6-11), Glu(6)-
substance P (6-11), glutamic acid(6)-
Molecular FormulaC36H51N7O8S
Molecular Weight741.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1
InChIKeyQUPMCECAIWKMMD-ZIUUJSQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (6-11), glu(6)- (CAS 123067-53-8): Procurement-Relevant Identity and Classification of a Glu6-Substituted NK1 Receptor Tool Peptide


Substance P (6-11), glu(6)- (CAS 123067-53-8) is a synthetic hexapeptide analog of the endogenous undecapeptide Substance P (SP), characterized by a glutamic acid substitution at position 6 within the C-terminal fragment (residues 6–11) [1]. It is officially classified in the MeSH Supplementary Concept hierarchy as an analog/derivative of Substance P under the entry term 6-Glu-substance P (6-11) [1]. The compound retains the core C-terminal pharmacophore responsible for agonist activity at the neurokinin-1 (NK1) tachykinin receptor, with the Glu6 modification serving as a scaffold for further structural elaboration (e.g., glycosylation) to modulate receptor selectivity [2]. It is employed primarily as a research tool for dissecting NK1 receptor-mediated signaling pathways and for developing selective peptidomimetic agonists.

Substance P (6-11), glu(6)- (CAS 123067-53-8): Why C-Terminal Hexapeptide Analogs Are Not Interchangeable in Procurement Decisions


C-terminal hexapeptide analogs of Substance P cannot be treated as functionally equivalent commodities because single-residue modifications—particularly at positions 6 and 9—profoundly alter receptor selectivity profiles and downstream signaling bias. The unmodified SP(6-11) fragment itself differs from full-length Substance P in its capacity to induce NK1 receptor desensitization, causing only 74% maximal desensitization compared with 95.6% for SP (P < 0.001) [1]. Furthermore, the identity of the residue at position 6 critically determines both the absolute potency and the receptor selectivity window: substitution of Gly9 by Pro on a [Glu6]SP(6-11) backbone increases NK1 activity fourfold, while glycosylation at the Glu6 γ-carboxyl group can yield analogs with up to 60-fold enhanced NK1 selectivity relative to SP [2]. Consequently, substituting [Glu6]SP(6-11) with unmodified SP(6-11), [pGlu6]SP(6-11), or [Pro9]-containing analogs without accounting for these differences would introduce uncontrolled variability in experimental outcomes related to signal duration, receptor trafficking, and off-target tachykinin receptor engagement.

Substance P (6-11), glu(6)- (CAS 123067-53-8): Quantifiable Differential Evidence Versus Comparators and Baselines


Pancreatic Endocrine Activity of [Glu6]SP(6-11) Compared with Full-Length Substance P

In the isolated perfused rat pancreas, SP(6-11) bearing a glutamic acid substitution at position 6 exhibited inhibitory potency on insulin and glucagon release that was identical to that of full-length Substance P across the same concentration range [1]. This direct comparison establishes that the Glu6 substitution does not compromise the C-terminal domain's agonist activity at pancreatic NK1 receptors in the rat, while offering a distinct molecular scaffold for further functionalization.

Endocrine pharmacology Pancreatic hormone secretion Isolated perfused pancreas

Species-Dependent Differential Activity of [Glu6]SP(6-11) Versus Full-Length Substance P

A critical differentiation emerges in the canine pancreas: whereas SP and [Glu6]SP(6-11) both potentiate insulin, glucagon, and somatostatin release, the magnitude of potentiation by [Glu6]SP(6-11) is quantitatively less than that elicited by full-length SP at equivalent concentrations [1]. Specifically, at 10 nM, SP(6-11) potentiated hormone release in canine pancreas, but the effect was 'less than that by SP.' This species-dependent divergence reveals that the Glu6-substituted hexapeptide does not fully mimic the N-terminal contribution present in the undecapeptide across all mammalian systems.

Species-specific pharmacology Comparative endocrinology NK1 receptor

[Glu6]SP(6-11) as a Scaffold for Dramatic Selectivity Enhancement: 60-Fold NK1 Selectivity Gain with Dual Modification

The [Glu6]SP(6-11) backbone provides a unique chemical handle—the γ-carboxyl group of Glu6—for introducing glycosyl moieties that profoundly alter receptor selectivity. When Pro replaces Gly9 and a β-D-glucopyranosyl amide residue is simultaneously incorporated at the Glu6 γ-carboxyl group, the resulting analog exhibits 60-fold enhanced selectivity for the NK1 receptor relative to Substance P [1]. This quantitative selectivity gain is not achievable with the native SP sequence or unmodified SP(6-11), establishing [Glu6]SP(6-11) as the essential synthetic intermediate for generating highly selective NK1 peptidomimetics.

Receptor selectivity engineering Glycopeptide synthesis NK1 receptor

The Glu6 Residue as a Non-Essential Component for Antigenic Recognition of SP(6-11)

Systematic substitution analysis using synthetic SP(6-11) analogs reveals that the Glu6 residue is uniquely non-essential for the antigenic determinant recognized by anti-SP6-11 antisera. When residues at positions 7–11 of SP6-11 were individually replaced with His or Gly, all substitutions except that of Glu6 disrupted antigenic recognition [1]. This finding establishes that Glu6 lies outside the core epitope recognized by C-terminal-directed antibodies, making [Glu6]SP(6-11) a valuable tool for generating antisera with defined specificity toward the C-terminal pentapeptide while tolerating modifications at the sixth position.

Immunoassay development Antigenic determinant mapping Antibody specificity

Substance P (6-11), glu(6)- (CAS 123067-53-8): Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of Highly Selective NK1 Receptor Glycopeptide Agonists

Procure [Glu6]SP(6-11) as the essential synthetic precursor for generating NK1-selective glycopeptide agonists. The γ-carboxyl group of Glu6 provides a unique conjugation site for attaching carbohydrate moieties (e.g., β-D-glucopyranosyl residues) that, when combined with Pro9 substitution, yield analogs with up to 60-fold enhanced NK1 selectivity relative to Substance P [1]. This scaffold enables structure-activity relationship (SAR) studies aimed at optimizing receptor subtype selectivity without sacrificing agonist potency.

Dissection of N-Terminal-Dependent Versus -Independent NK1 Signaling in Rodent and Canine Models

Use [Glu6]SP(6-11) in comparative pancreatic perfusion studies to distinguish N-terminal-dependent from N-terminal-independent NK1 receptor signaling. The compound exhibits inhibitory potency identical to full-length SP in the rat pancreas but shows quantitatively reduced potentiation in the canine pancreas [1]. This species-specific divergence makes it a precise tool for investigating the contribution of the N-terminal domain to hormone release modulation across mammalian species.

Development of Epitope-Defined Immunoassays for Substance P C-Terminal Fragments

Employ [Glu6]SP(6-11) as an immunogen or calibration standard for generating antisera with defined specificity toward the C-terminal pentapeptide of Substance P. Substitution mapping demonstrates that Glu6 does not participate in the antigenic determinant, whereas residues 7–11 are essential [1]. This property enables the development of antibodies that recognize SP7-11 while tolerating modifications at the sixth position, facilitating the creation of derivatized probes for RIA or ELISA applications.

Validation of Synthetic Peptide Batches for Bioactivity Consistency

For quality control and batch-release testing, verify that newly synthesized [Glu6]SP(6-11) retains full agonist activity comparable to reference standards. The established activity profile in the rat isolated perfused pancreas (inhibitory potency on insulin and glucagon release at 0.1–10 nM, identical to SP) provides a quantifiable benchmark for confirming that synthetic batches possess expected biological function before deployment in downstream assays [1].

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